(1S,3R)-3-Amino-1-(4-methoxyphenyl)-1,4-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is an organic compound with a specific stereochemistry, characterized by the presence of an amino group, a methoxyphenyl group, and two hydroxyl groups on a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and amino alcohols.
Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and an appropriate amino alcohol under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired (1S,3R)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxyl groups in (1S,3R)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.
Major Products:
Oxidation Products: Corresponding ketones or aldehydes.
Reduction Products: More saturated derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,3R)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3R)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(1S,3R)-3-Amino-1-(4-hydroxyphenyl)butane-1,4-diol: Similar structure but with a hydroxyl group instead of a methoxy group.
(1S,3R)-3-Amino-1-(4-chlorophenyl)butane-1,4-diol: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness: (1S,3R)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1S,3R)-3-amino-1-(4-methoxyphenyl)butane-1,4-diol |
InChI |
InChI=1S/C11H17NO3/c1-15-10-4-2-8(3-5-10)11(14)6-9(12)7-13/h2-5,9,11,13-14H,6-7,12H2,1H3/t9-,11+/m1/s1 |
InChI Key |
VTWYVZSGLAKIGW-KOLCDFICSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C[C@H](CO)N)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.